molecular formula C17H24BrNO4S B8163909 tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B8163909
M. Wt: 418.3 g/mol
InChI Key: CUECCMNLHBWLHX-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₂₄BrNO₄S Molecular Weight: 418.36 g/mol CAS Number: 1628013-05-7 This compound features a piperidine core substituted at the 3-position with a sulfonylmethyl group bearing a 4-bromophenyl moiety. The tert-butyl carbamate group at the 1-position enhances steric protection and modulates solubility. Applications span pharmaceutical intermediates, chiral stationary phases (CSPs) in chromatography, and chemical biology probes .

Properties

IUPAC Name

tert-butyl 3-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4S/c1-17(2,3)23-16(20)19-10-4-5-13(11-19)12-24(21,22)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUECCMNLHBWLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of tert-Butyl 3-(Chloromethyl)piperidine-1-carboxylate

A widely utilized approach involves the sulfonylation of a chloromethyl intermediate. tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate serves as the precursor, reacting with 4-bromophenylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride leaving group is displaced by the sulfonate anion.

Procedure :

  • Synthesis of tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate :
    Piperidine is Boc-protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine . Chlorination at the 3-position is achieved via radical-initiated reaction with N-chlorosuccinimide (NCS) in carbon tetrachloride .

  • Sulfonylation :
    The chloromethyl intermediate (1 equiv) is reacted with 4-bromophenylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2 equiv) as a base. The mixture is stirred at 25°C for 12 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate) .

Key Data :

  • Yield : 72–85%

  • Purity : >95% (HPLC)

  • Critical Parameters : Excess sulfonyl chloride and prolonged reaction times improve conversion but risk di-sulfonylation.

Alkylation via Sulfonylmethyl Halides

This method employs sulfonylmethyl halides to directly introduce the sulfonylmethyl group onto the piperidine ring. tert-Butyl 3-aminopiperidine-1-carboxylate undergoes alkylation with 4-bromophenylsulfonylmethyl iodide in the presence of a palladium catalyst.

Procedure :

  • Preparation of 4-Bromophenylsulfonylmethyl Iodide :
    4-Bromophenylsulfinic acid is treated with iodine and triphenylphosphine in acetonitrile .

  • Alkylation :
    tert-Butyl 3-aminopiperidine-1-carboxylate (1 equiv), sulfonylmethyl iodide (1.5 equiv), and Pd(OAc)₂ (5 mol%) are combined in DMF. The reaction is heated at 80°C for 6 hours, followed by extraction and purification .

Key Data :

  • Yield : 65–78%

  • Side Products : Desulfonylated byproducts (<10%) due to iodide over-reactivity.

Reductive Amination with Sulfonylmethyl Ketones

Reductive amination offers a stereocontrolled route. tert-Butyl 3-oxopiperidine-1-carboxylate reacts with 4-bromophenylsulfonylmethylamine under hydrogenation conditions.

Procedure :

  • Synthesis of 4-Bromophenylsulfonylmethylamine :
    4-Bromophenylsulfonyl chloride is treated with ammonium hydroxide to yield the sulfonamide, which is reduced with LiAlH₄ .

  • Reductive Amination :
    The ketone (1 equiv), sulfonylmethylamine (1.2 equiv), and NaBH₃CN (2 equiv) are stirred in methanol at 0°C for 4 hours. The product is isolated via acidic extraction .

Key Data :

  • Yield : 60–70%

  • Stereoselectivity : Predominantly cis-configuration (dr 3:1) .

Radical-Mediated Sulfonylation

A novel radical approach utilizes tert-butyl 3-(iodomethyl)piperidine-1-carboxylate and 4-bromophenylsulfonyl chloride under photoredox conditions.

Procedure :

  • Generation of tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate :
    The chloromethyl derivative (Method 1) is treated with NaI in acetone .

  • Radical Coupling :
    The iodomethyl compound (1 equiv), sulfonyl chloride (1.5 equiv), fac-Ir(ppy)₃ (2 mol%), and DIPEA (3 equiv) are irradiated with blue LEDs (450 nm) in DCM. The reaction is quenched with thiosulfate and purified .

Key Data :

  • Yield : 55–68%

  • Advantage : Tolerance for steric hindrance.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity Stereocontrol
Sulfonylation (Method 1)72–85>95ModerateLow
Alkylation (Method 2)65–7890HighModerate
Reductive Amination (3)60–7085LowHigh
Radical (Method 4)55–6888HighNone

Key Insights :

  • Method 1 is optimal for high yields but lacks stereoselectivity .

  • Method 3 suits stereosensitive applications but requires stringent conditions .

  • Method 4 is emerging but limited by photoredox catalyst costs .

Troubleshooting and Optimization

  • Low Yields in Sulfonylation : Increase sulfonyl chloride stoichiometry (1.5 equiv) and use molecular sieves to scavenge HCl .

  • Epimerization in Reductive Amination : Substitute NaBH₃CN with Zn(BH₄)₂ to minimize racemization .

  • Radical Side Reactions : Add TEMPO (0.1 equiv) to suppress undesired radical pathways .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

This compound has been investigated for its potential as a pharmaceutical agent due to its structural features that allow it to interact with biological targets. The piperidine ring is known to be a common motif in many drugs, enhancing bioactivity and selectivity.

Case Study: Enzyme Inhibition

Research has shown that compounds similar to tert-butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate can act as enzyme inhibitors. For instance, studies on related piperidine derivatives have demonstrated their effectiveness in inhibiting certain proteases involved in disease pathways, suggesting potential therapeutic applications in treating conditions like cancer and viral infections .

Synthetic Organic Chemistry

2.1 Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
  • Functional Group Transformations: The sulfonyl group can undergo reactions such as oxidation or reduction, leading to new compounds with varied properties .

Data Table: Reaction Pathways

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReplacement of bromine with aminesPiperidine derivatives
OxidationTransformation of sulfonamide groupsSulfones
ReductionConversion of sulfonamide to aminesAmines

Materials Science

3.1 Polymer Chemistry

The compound's structure allows it to be used as a building block in polymer synthesis. Its tert-butyl group enhances solubility and processability, making it suitable for creating specialty polymers with tailored properties.

Case Study: Specialty Polymers

In recent research, polymers synthesized from piperidine derivatives have shown enhanced mechanical properties and thermal stability. These materials are being explored for applications in coatings and adhesives .

Mechanism of Action

The mechanism by which tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations
Compound Name Molecular Formula Molecular Weight Key Substituents Core Ring Key Functional Groups CAS Number Reference
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate C₁₇H₂₄BrNO₄S 418.36 4-Bromophenyl sulfonylmethyl Piperidine Sulfonyl, tert-butyl carbamate 1628013-05-7
4-(((4-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran C₁₂H₁₅BrO₃S 319.22 4-Bromophenyl sulfonylmethyl Tetrahydropyran (ether) Sulfonyl 1021169-67-4
tert-Butyl 4-(((3-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate C₁₇H₂₄FNO₄S 357.44 3-Fluorophenyl sulfonylmethyl Piperidine Sulfonyl, tert-butyl carbamate 1970975-78-0
tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate C₁₉H₂₄BrNO₄ 422.31 4-Bromophenyl ketone Piperidine Ketone, tert-butyl carbamate 1017781-49-5

Key Observations :

  • Ring Structure : Piperidine derivatives (e.g., target compound) exhibit basicity due to the secondary amine, while tetrahydropyran analogs (e.g., C₁₂H₁₅BrO₃S) lack basicity, affecting solubility and reactivity .
  • Functional Groups: Sulfonyl groups (target compound) enhance electron withdrawal compared to ketones (C₁₉H₂₄BrNO₄), influencing resonance stabilization and nucleophilic substitution rates .

Biological Activity

Overview

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a tert-butyl group, and a sulfonyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H22BrN2O4SC_{16}H_{22}BrN_{2}O_{4}S and has a molecular weight of approximately 396.34 g/mol. The presence of the bromophenyl and sulfonyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

PropertyValue
Molecular FormulaC16H22BrN2O4SC_{16}H_{22}BrN_{2}O_{4}S
Molecular Weight396.34 g/mol
CAS Number1476776-55-2
IUPAC NameThis compound

The mechanism of action of this compound involves interactions with specific enzymes or receptors in biological systems. The sulfonamide group may facilitate binding to target proteins, leading to inhibition or modulation of their activity. This interaction is critical for its potential therapeutic effects, particularly in conditions where enzyme inhibition is beneficial.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives containing bromophenyl and sulfonamide groups can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression.

Case Study:
A study demonstrated that related piperidine derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating their potency as anticancer agents. The presence of electron-withdrawing groups at the para position was found to enhance biological activity significantly.

Compound TypeIC50 (μM) MCF-7Mechanism of Action
Piperidine Derivative< 5Induction of apoptosis via caspase activation
Related Sulfonamide< 10Cell cycle arrest at G1 phase

Enzyme Inhibition

The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes, particularly those involved in metabolic pathways. Preliminary studies indicate that this compound may inhibit specific targets involved in inflammation and cancer progression.

Comparative Analysis

To contextualize the biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityReference
SulfanilamideAntibacterial
Benzene SulfonamideAnticancer
Piperazine DerivativeEnzyme inhibition

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation, nucleophilic substitution, and protection/deprotection strategies. Key steps and conditions:

  • Sulfonation : React 4-bromobenzenesulfonyl chloride with a piperidine derivative under basic conditions (e.g., K2_2CO3_3 in DMF at 80–100°C under N2_2) to form the sulfonylmethyl intermediate .
  • Protection : Use tert-butyl carbamate (Boc) protection for the piperidine nitrogen, employing Boc anhydride in THF with DMAP as a catalyst .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
  • Adjust stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) to minimize unreacted starting material .
Step Reagents/Conditions Yield Range Key References
SulfonationK2_2CO3_3, DMF, 80°C, 4 h60–75%
Boc ProtectionBoc2_2O, DMAP, THF, rt85–90%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR : 1^1H NMR (CDCl3_3) identifies key protons:
    • tert-Butyl group: δ 1.45 ppm (s, 9H).
    • Piperidine protons: δ 3.4–4.1 ppm (multiplet).
    • Aromatic protons (4-bromophenyl): δ 7.6–7.8 ppm (d, J = 8.5 Hz) .
  • Mass Spectrometry (MS) : ESI-MS expected [M+H]+^+ ~443.3 (C17_{17}H23_{23}BrNO4_4S) .
  • IR : Sulfonyl group stretching at ~1350 cm1^{-1} (asymmetric) and 1150 cm1^{-1} (symmetric) .

Q. What safety protocols are critical during handling?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
  • Storage : Keep in a sealed container at 2–8°C under inert gas (N2_2) .

Advanced Research Questions

Q. How can mechanistic insights into the sulfonation step guide reaction optimization?

Methodological Answer : The sulfonation likely proceeds via an SN2 mechanism. Computational studies (DFT) can model transition states to identify steric/electronic barriers. Key considerations:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the sulfonate intermediate .
  • Leaving Group : 4-Bromophenylsulfonyl chloride’s reactivity depends on bromide’s nucleofugality.
  • Byproduct Analysis : Monitor for sulfonic acid derivatives (HPLC, retention time ~8.2 min) .

Q. How should researchers address contradictions in reported solubility or reactivity data?

Methodological Answer :

  • Cross-Validation : Compare experimental solubility (e.g., in DMSO, ethanol) with computational predictions (LogP ~3.2 via ChemDraw).
  • Controlled Replicates : Conduct triplicate experiments under standardized conditions (25°C, inert atmosphere) .

Q. What computational tools are suitable for predicting biological activity or degradation pathways?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
  • Degradation Modeling : Employ Gaussian 16 to calculate hydrolysis pathways (B3LYP/6-31G* basis set) .
Software Application Output Metrics
AutoDock VinaBinding affinity (ΔG)Ki values for enzyme inhibition
Gaussian 16Transition state energyDegradation half-life estimates

Q. How can researchers mitigate challenges in scaling up synthesis?

Methodological Answer :

  • Process Safety : Conduct DSC analysis to assess exothermic risks during sulfonation .
  • Solvent Recycling : Optimize EtOAc recovery via fractional distillation (bp 77°C) .
  • Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve heat dissipation .

Q. What strategies resolve discrepancies in toxicity or stability data across sources?

Methodological Answer :

  • Toxicity Reassessment : Follow OECD guidelines for acute oral toxicity (LD50_{50} testing in rodents) .
  • Stability Studies : Accelerated aging (40°C/75% RH for 6 months) with HPLC purity checks .

Q. How can byproducts from incomplete Boc deprotection be identified and minimized?

Methodological Answer :

  • Analytical Monitoring : Use LC-MS to detect deprotected piperidine ([M+H]+^+ ~343.1).
  • Acid Selection : Replace HCl/dioxane with TFA in DCM for milder deprotection .

Q. What are the implications of structural analogs (e.g., 4-fluorophenyl derivatives) for SAR studies?

Methodological Answer :

  • SAR Design : Substitute bromine with fluorine to modulate electron-withdrawing effects and compare IC50_{50} values in enzyme assays .
  • Crystallography : Co-crystallize analogs with target proteins to map binding interactions .

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